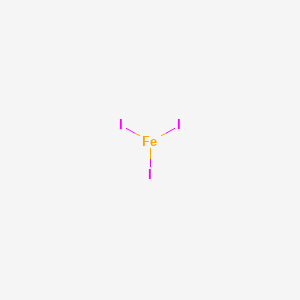
Triiodoiron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triiodoiron is a chemical compound consisting of iron and three iodine atoms. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and industry. The compound’s molecular structure allows it to participate in a range of chemical reactions, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triiodoiron can be synthesized through various methods, including direct iodination of iron compounds. One common method involves the reaction of iron with iodine in the presence of a suitable solvent. The reaction typically requires controlled conditions, such as specific temperatures and pressures, to ensure the formation of this compound.
Industrial Production Methods: In an industrial setting, this compound can be produced using large-scale reactors that allow for precise control of reaction conditions. The process often involves the use of catalysts to enhance the reaction rate and yield. The resulting product is then purified through techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: Triiodoiron undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: this compound can participate in substitution reactions where iodine atoms are replaced by other groups.
Common Reagents and Conditions:
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reactions: Halogen exchange reactions can be carried out using reagents like sodium iodide or potassium iodide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield iron oxides, while reduction can produce iron iodides.
Scientific Research Applications
Triiodoiron has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic and inorganic synthesis reactions.
Biology: this compound is studied for its potential role in biological systems, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: this compound is used in the production of specialized materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which triiodoiron exerts its effects involves its interaction with molecular targets and pathways. In biological systems, this compound can bind to specific proteins and enzymes, altering their activity. This interaction can lead to changes in cellular processes, such as metabolism and signal transduction. The exact molecular targets and pathways involved depend on the specific context and application of this compound.
Comparison with Similar Compounds
Triiodoiron can be compared with other similar compounds, such as:
Triiodomethane (Iodoform): Both compounds contain three iodine atoms, but triiodomethane has a carbon backbone, whereas this compound has an iron core.
Iron Iodides: These compounds also contain iron and iodine but differ in the number of iodine atoms and their chemical properties.
Uniqueness: this compound is unique due to its specific combination of iron and three iodine atoms, which imparts distinct chemical and physical properties
Properties
CAS No. |
15600-49-4 |
|---|---|
Molecular Formula |
FeI3 |
Molecular Weight |
436.56 g/mol |
IUPAC Name |
iron(3+);triiodide |
InChI |
InChI=1S/Fe.3HI/h;3*1H/q+3;;;/p-3 |
InChI Key |
HEJPGFRXUXOTGM-UHFFFAOYSA-K |
SMILES |
[Fe](I)(I)I |
Canonical SMILES |
[Fe+3].[I-].[I-].[I-] |
Key on ui other cas no. |
15600-49-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















